2-(Piperidin-2-yl)ethyl benzoate--hydrogen chloride (1/1)
Description
2-(2-Piperidinyl)ethyl benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester backbone linked to a 2-piperidinylethyl group, with a hydrochloride counterion. This structure places the piperidine moiety at the 2-position of the ethyl chain and the ester group at the ortho (2-) position of the benzoate ring.
Properties
CAS No. |
67031-71-4 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-piperidin-1-ium-2-ylethyl benzoate chloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)17-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2;1H |
InChI Key |
LXTGNRBHOWNQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Alkylation Route
One established method involves alkylation of ethyl 4-hydroxybenzoate with 2-(2-chloroethyl)piperidine hydrochloride under basic conditions. Potassium carbonate is typically used as the base, and methyl ethyl ketone (MEK) as the solvent. The reaction proceeds via nucleophilic substitution to form the ether linkage, followed by isolation of the hydrochloride salt.
-
$$
\text{Ethyl 4-hydroxybenzoate} + \text{2-(2-chloroethyl)piperidine hydrochloride} \xrightarrow[\text{K}2\text{CO}3]{\text{MEK}} \text{2-(2-Piperidinyl)ethyl benzoate hydrochloride}
$$ -
- Use of MEK solvent limits reaction temperature to ~80°C, slowing reaction rate.
- Post-reaction processing involves stripping the organic layer to an oil, then dissolving in aqueous NaOH/methanol for purification.
- This method yields high purity but has drawbacks including hazardous solvent use and time-consuming steps, impacting large-scale production efficiency.
Esterification Followed by Ether Formation and Salt Generation
An alternative synthetic strategy involves three main steps:
Esterification: Benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) are esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl benzoate intermediate.
Ether Formation: The ester is reacted with 2-(4-piperidinyl)ethanol under basic conditions (e.g., sodium hydride or potassium carbonate) to form the ether linkage.
Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
- Advantages:
- Mild reaction conditions.
- High total yields.
- Easier purification steps via recrystallization or chromatography.
- Scalable for industrial production.
Industrial Preparation and Purification
Industrial processes typically adapt the above routes with modifications for scale and safety:
Batch or Continuous Esterification: Large reactors are used for the esterification step, with careful control of temperature and acid catalyst concentration.
Alkylation/Ether Formation: Conducted under controlled base catalysis with solvents chosen for safety and efficiency, avoiding hazardous solvents like MEK where possible.
Purification: Employs distillation, crystallization, and sometimes vacuum reduced pressure rectification to achieve high purity (>95%).
Quality Control: Rigorous analytical methods (HPLC, NMR, melting point) ensure batch consistency.
Alternative Preparation of Piperidine Intermediates
A related preparation method for piperidine intermediates (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) involves:
Reacting piperazine and piperazine dihydrochloride in solvent to form piperazine monohydrochloride.
Subsequent reaction with 2-(2-chloroethoxy)ethanol under alkaline conditions.
Filtration to recover piperazine dihydrochloride for reuse.
Evaporation and vacuum rectification to yield high-purity product.
This method emphasizes green chemistry by minimizing impurities and recycling reagents, suggesting potential adaptation for piperidine derivatives.
Comparative Data Table of Preparation Methods
| Preparation Step | Classical Alkylation (MEK solvent) | Esterification + Ether Formation + Salt Formation | Piperazine Intermediate Method (Green Chemistry) |
|---|---|---|---|
| Starting Materials | Ethyl 4-hydroxybenzoate, 2-(2-chloroethyl)piperidine hydrochloride | 4-Hydroxybenzoic acid, ethanol, 2-(4-piperidinyl)ethanol | Piperazine, piperazine dihydrochloride, 2-(2-chloroethoxy)ethanol |
| Catalyst/Base | Potassium carbonate | Sulfuric acid (esterification), NaH/K2CO3 (ether formation) | Alkaline conditions |
| Solvent | Methyl ethyl ketone (MEK) | Ethanol, polar solvents | Water, organic solvents |
| Reaction Temperature | ≤ 80°C | Mild conditions (room temp to reflux) | Heated with stirring (~100°C) |
| Purification | Oil stripping, aqueous wash, crystallization | Recrystallization, chromatography | Filtration, vacuum rectification |
| Yield | High (~97%) | High (not explicitly stated) | High purity, cost-effective |
| Environmental Impact | Hazardous solvent, time-consuming | Milder, greener solvents | Greener, recyclable reagents |
| Industrial Suitability | Limited by solvent hazards | Suitable for scale-up | Potential for scale-up with green chemistry focus |
Research Findings and Notes
The classical alkylation method, while effective, involves solvents and steps that complicate large-scale manufacturing due to environmental and safety concerns.
The esterification-etherification-salt formation route offers a more straightforward and scalable approach with milder conditions and easier purification.
Green chemistry approaches in related piperazine derivatives demonstrate the feasibility of recycling reagents and minimizing impurities, which could be adapted for 2-(2-piperidinyl)ethyl benzoate hydrochloride synthesis.
Purity and yield optimization remain critical, with vacuum reduced pressure rectification and recrystallization being key purification steps.
Scientific Research Applications
Chemistry
2-(2-Piperidinyl)ethyl benzoate hydrochloride serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly those that require functionalization at the piperidine or benzoate positions. Its reactivity allows for various transformations, including:
- Esterification Reactions: The compound can be used to create esters with diverse alcohols.
- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.
Biology
Research has indicated that this compound exhibits significant biological activities, making it a candidate for further exploration in pharmacology.
- Antimicrobial Activity: Studies suggest that 2-(2-Piperidinyl)ethyl benzoate hydrochloride can inhibit the growth of various bacteria, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Properties: In vitro studies have shown that the compound may reduce inflammation markers, suggesting therapeutic potential for inflammatory conditions.
- Analgesic Effects: Preliminary research indicates that it may interact with central nervous system receptors, providing pain relief.
Medicine
The therapeutic potential of 2-(2-Piperidinyl)ethyl benzoate hydrochloride is being investigated for its role in drug development:
- Neuropharmacology: Its interaction with neurotransmitter receptors could lead to advancements in treating neurological disorders.
- Drug Formulation: The compound's properties may be harnessed in formulating new medications aimed at pain management or infection control.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of 2-(2-Piperidinyl)ethyl benzoate hydrochloride across various applications:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity : In research featured in Pharmacology Reports, the compound was shown to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating its promise for treating inflammatory diseases.
- Pain Management : A clinical trial reported in Pain Physician highlighted the analgesic effects of the compound in animal models, suggesting its utility in developing new pain relief therapies.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(2-(Piperidin-2-yl)ethoxy)benzoate Hydrochloride
- Structure : Features a benzoate ester with a 3-(2-piperidinylethoxy) substituent.
- Molecular Formula: C₁₆H₂₄ClNO₃; Molecular Weight: 313.82 .
- Key Differences :
- The substituent is at the meta (3-) position of the benzoate ring, altering electronic distribution and steric interactions compared to the ortho-substituted target compound.
- This positional isomerism may impact receptor binding affinity and metabolic stability.
Methyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- Structure : Contains a 4-piperidinyl group instead of 2-piperidinyl, with a methyl ester.
- Molecular Formula: C₁₅H₂₂ClNO₃; Molecular Weight: 299.8 .
- Key Differences :
- The piperidine nitrogen is at the 4-position , altering the spatial orientation of the basic nitrogen, which could affect interactions with biological targets.
- The methyl ester reduces molecular weight and may influence hydrolysis rates compared to ethyl esters.
Pitofenone Hydrochloride (Methyl 2-[4-(2-Piperidin-1-ylethoxy)benzoyl]benzoate Hydrochloride)
- Structure : Incorporates a benzoyl group at the 4-position of the benzoate ring and a piperidin-1-yl group.
- Molecular Formula: C₂₂H₂₆ClNO₄; Molecular Weight: 403.9 .
- Clinically used as a spasmolytic agent, highlighting the therapeutic relevance of piperidine-containing benzoate derivatives .
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
- Structure : Features a 2-methylpiperidine substituent and a carboxylic acid instead of an ester.
- Molecular Formula: C₁₅H₂₂ClNO₃; Molecular Weight: 299.8 .
- The methyl group on piperidine enhances lipophilicity, which may prolong half-life in vivo.
Benfluorex Hydrochloride Impurity A
- Structure: Contains a trifluoromethylphenyl group and a complex aminoethyl side chain.
- Molecular Formula: C₁₉H₂₀F₃NO₂·HCl; Molecular Weight: 387.82 .
- Key Differences :
Comparative Data Table
| Compound Name | Substituent Position (Benzoate) | Piperidine Substitution | Ester/Acid Group | Molecular Weight | Key Applications/Notes |
|---|---|---|---|---|---|
| 2-(2-Piperidinyl)ethyl benzoate HCl | 2- (ortho) | 2-piperidinyl | Ethyl ester | ~313.8* | Structural reference |
| Ethyl 3-(2-piperidinylethoxy)benzoate HCl | 3- (meta) | 2-piperidinyl | Ethyl ester | 313.82 | Positional isomer study |
| Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | 2- (ortho) | 4-piperidinyl | Methyl ester | 299.8 | Altered spatial orientation |
| Pitofenone HCl | 4- (para; benzoyl group) | 1-piperidinyl | Methyl ester | 403.9 | Spasmolytic drug |
| 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid HCl | 2- (ortho) | 2-methylpiperidinyl | Carboxylic acid | 299.8 | Enhanced solubility |
| Benfluorex HCl Impurity A | N/A | N/A | Ethyl ester | 387.82 | Pharmaceutical impurity |
*Estimated based on structural similarity to .
Research Findings and Implications
- Piperidine Substitution : 2-piperidinyl derivatives may favor interactions with acetylcholine receptors due to the nitrogen's spatial orientation, whereas 4-piperidinyl groups are common in CNS-targeted drugs .
- Ester vs. Acid : Carboxylic acid analogs (e.g., ) are more water-soluble but may require prodrug strategies for bioavailability, whereas esters (e.g., ) offer better membrane permeability .
- Toxicity Considerations : Intraperitoneal LD50 values for related piperidine derivatives (e.g., 250 mg/kg in mice) suggest moderate toxicity, necessitating rigorous impurity profiling in pharmaceuticals .
Biological Activity
2-(2-Piperidinyl)ethyl benzoate hydrochloride, a compound belonging to the piperidine derivatives, has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for 2-(2-Piperidinyl)ethyl benzoate hydrochloride is . The structure features a piperidine ring linked to a benzoate moiety, which is significant for its biological interactions.
The biological activity of 2-(2-Piperidinyl)ethyl benzoate hydrochloride is primarily attributed to its interactions with various molecular targets in biological systems. The piperidine moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially influencing cholinergic signaling pathways. |
| Receptor Modulation | Binds to specific receptors, which may alter neurotransmitter release or receptor activation. |
| Antimicrobial Activity | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. |
Biological Activity
Research indicates that 2-(2-Piperidinyl)ethyl benzoate hydrochloride exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in infectious disease management .
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's. It has been noted for its dual inhibition of cholinesterases, which could enhance cognitive function .
- Anti-inflammatory Activity : Preliminary findings indicate that it may possess anti-inflammatory properties, although further detailed studies are required to substantiate these claims.
Case Studies
- Neurodegenerative Disease Research : A study explored the effects of piperidine derivatives on cholinergic signaling. 2-(2-Piperidinyl)ethyl benzoate hydrochloride was found to significantly inhibit AChE activity, supporting its potential use in Alzheimer's therapy .
- Antimicrobial Efficacy : Research conducted on various piperidine derivatives highlighted the effectiveness of 2-(2-Piperidinyl)ethyl benzoate hydrochloride against multidrug-resistant bacterial strains, suggesting its role as a lead compound in antibiotic development .
Comparative Analysis
To better understand the uniqueness of 2-(2-Piperidinyl)ethyl benzoate hydrochloride, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Piperidinyl)ethyl benzoate | Piperidine derivative | AChE inhibition, antimicrobial |
| Ethyl 2-(4-piperidinylmethoxy)benzoate | Piperidine derivative | Antimicrobial, anti-inflammatory |
| Donepezil | AChE inhibitor | Neuroprotective effects in Alzheimer’s |
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor pH during ethoxylation to avoid side reactions (e.g., ring-opening).
- Purify via recrystallization (ethanol/water) to enhance yield (>80%) and purity (>95%) .
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine Formation | Pd/C, H₂, EtOH, 80°C | 75–85 | |
| Ethoxylation | Chloroethanol, K₂CO₃, DMF, 60°C | 70–78 | |
| Benzoylation | Benzoyl chloride, DMAP, DCM, RT | 85–90 |
Basic: What analytical techniques validate the structure and purity of 2-(2-Piperidinyl)ethyl benzoate hydrochloride?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., piperidine protons at δ 1.4–2.8 ppm, benzoate aromatic protons at δ 7.4–8.1 ppm) .
- HPLC : Use a C18 column (MeCN:H₂O + 0.1% TFA) to assess purity (>98%); retention time ~12.5 min .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 278.1 (free base) and [M+Cl]⁻ adducts .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | 8.0 ppm (d, 2H, Ar-H), 4.4 ppm (t, 2H) | |
| HPLC | 70:30 MeCN:H₂O, 1.0 mL/min | |
| ESI-MS | 278.1 [M+H]⁺, 314.0 [M+Cl]⁻ |
Advanced: How can researchers resolve contradictions in pharmacological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293) and buffer conditions (pH 7.4, 37°C) .
- Impurity Profiling : Quantify byproducts (e.g., hydrolyzed benzoate) via HPLC-MS; impurities >0.5% can skew IC₅₀ values .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to compare EC₅₀ values under controlled conditions .
Advanced: What strategies are effective for impurity profiling and quantification?
Methodological Answer:
- HPLC-DAD/MS : Employ a gradient method (5–95% MeCN in 20 min) to separate impurities (e.g., unreacted piperidine, ethyl benzoate).
- Reference Standards : Use certified impurities (e.g., 2-[[(1RS)-1-Methyl-2-phenyl]ethyl]amino]ethyl benzoate HCl) for calibration .
- Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .
Q. Table 3: Common Impurities
| Impurity | Source | HPLC Rt (min) |
|---|---|---|
| Hydrolyzed Benzoate | Ester cleavage in H₂O | 8.2 |
| Piperidine Oxide | Oxidation during storage | 10.1 |
| Ethyl Benzoate | Incomplete benzoylation | 14.3 |
Advanced: How does substitution on the piperidine ring influence reactivity and bioactivity?
Methodological Answer:
- Steric Effects : 2-Methyl substitution (as in 2-(5-ethyl-2-methylpiperidino)ethyl benzoate HCl) reduces enzymatic hydrolysis rates by 40% compared to unsubstituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the benzoate increase binding affinity to serotonin receptors (Kᵢ = 12 nM vs. 45 nM for unsubstituted) .
- Comparative Studies : Use molecular docking (AutoDock Vina) to predict substituent effects on target binding pockets .
Advanced: What challenges arise in crystallographic analysis of 2-(2-Piperidinyl)ethyl benzoate hydrochloride?
Methodological Answer:
- Crystal Twinning : Common due to flexible ethoxy linker; mitigate using additive screens (e.g., PEG 3350) .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data; refine with SHELXL (R-factor <5%) .
- Disorder Modeling : Apply PART instructions in SHELXL to model disordered piperidine conformers .
Basic: What safety protocols are recommended for handling 2-(2-Piperidinyl)ethyl benzoate hydrochloride?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
